4-Oxo-(z)-2-nonenal
CAS No.: 103560-62-9; 1313400-91-7
Cat. No.: VC5310019
Molecular Formula: C9H14O2
Molecular Weight: 154.209
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103560-62-9; 1313400-91-7 |
|---|---|
| Molecular Formula | C9H14O2 |
| Molecular Weight | 154.209 |
| IUPAC Name | (Z)-4-oxonon-2-enal |
| Standard InChI | InChI=1S/C9H14O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-8H,2-4,6H2,1H3/b7-5- |
| Standard InChI Key | SEPPVOUBHWNCAW-ALCCZGGFSA-N |
| SMILES | CCCCCC(=O)C=CC=O |
Introduction
Chemical Identity and Structural Characteristics
4-Oxo-2-nonenal (C₉H₁₄O₂) belongs to the class of medium-chain aldehydes, characterized by a nine-carbon backbone with a ketone group at position 4 and an α,β-unsaturated aldehyde moiety at position 2. The (E) stereochemistry of the double bond between carbons 2 and 3 is a defining feature, influencing its reactivity and biological interactions .
Physicochemical Properties
The compound’s hydrophobic nature and low water solubility stem from its aliphatic chain and polar functional groups. Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 154.206 g/mol | |
| Density | 0.9 ± 0.1 g/cm³ | |
| Boiling Point | 258.1 ± 23.0 °C | |
| LogP (Partition Coefficient) | 1.59 | |
| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C |
These properties facilitate 4-ONE’s diffusion across cellular membranes, enabling interactions with intracellular targets .
Biosynthesis and Sources
Lipid Peroxidation Pathways
4-ONE is primarily formed through the Fe²⁺-mediated decomposition of lipid hydroperoxides derived from omega-6 polyunsaturated fatty acids (PUFAs), such as linoleic and arachidonic acids . The process involves:
-
Oxidation of PUFAs: Reactive oxygen species (ROS) abstract hydrogen atoms from PUFAs, forming lipid radicals.
-
Rearrangement to Hydroperoxides: Lipid radicals react with molecular oxygen, generating hydroperoxides (e.g., 13-hydroperoxyoctadecadienoic acid).
-
Fragmentation: Transition metals like Fe²⁺ catalyze the cleavage of hydroperoxides, yielding 4-ONE and other α,β-unsaturated aldehydes .
Environmental and Endogenous Sources
While endogenous production dominates, exogenous sources include thermally processed foods and industrial pollutants, where lipid oxidation occurs under high-temperature conditions .
Biochemical Interactions and Mechanisms
Protein Modification
4-ONE’s α,β-unsaturated aldehyde group undergoes Michael addition or Schiff base formation with nucleophilic residues (e.g., cysteine, histidine, lysine), altering protein structure and function . Notable targets include:
-
Mitochondrial Proteins: 4-ONE adducts disrupt electron transport chain complexes, reducing ATP synthesis .
-
TRPA1 Ion Channels: As a potent agonist, 4-ONE activates TRPA1 receptors, inducing calcium influx and pain signaling .
Mitochondrial Dysfunction
In bovine heart mitochondria, 1 mM 4-ONE suppresses oxygen consumption rates (OCR) by 40–60%, exceeding the inhibitory effects of its analog 4-hydroxynonenal (4-HNE) . Concurrently, it increases hydrogen peroxide (H₂O₂) production by 30%, exacerbating oxidative stress .
Pathological Implications
Neurodegenerative Diseases
4-ONE accumulates in Alzheimer’s disease brains, where it modifies tau proteins and β-amyloid peptides, accelerating fibril formation . Its ability to cross the blood-brain barrier amplifies neuronal damage.
Cardiovascular Disorders
In cardiac tissue, 4-ONE impairs mitochondrial membrane potential (ΔΨm), leading to apoptosis in cardiomyocytes. Studies show a 2.5-fold increase in cytochrome c release following 4-ONE exposure .
Cancer Progression
4-ONE adducts inactivate tumor suppressor proteins (e.g., p53) and activate oncogenic pathways (e.g., NF-κB), promoting cell proliferation and metastasis .
Detection and Analytical Methods
Mass Spectrometry (MS)
Liquid chromatography-tandem MS (LC-MS/MS) identifies 4-ONE-protein adducts via characteristic fragment ions (e.g., m/z 154.0994 for the parent ion) . Derivatization with 2,4-dinitrophenylhydrazine (DNPH) enhances detection sensitivity .
Immunohistochemistry
Polyclonal antibodies against 4-ONE-histidine adducts localize the compound in tissue sections, revealing elevated levels in atherosclerotic plaques and diabetic kidneys .
Research Applications
Biomarker Development
4-ONE serves as a biomarker for oxidative stress in clinical studies. Urinary 4-ONE levels correlate with disease severity in chronic kidney disease (R² = 0.72, p < 0.01) .
Therapeutic Targeting
Inhibiting 4-ONE production via lipoxygenase inhibitors (e.g., zileuton) reduces inflammation in murine models of asthma .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume